

# Indobufen Sodium vs. Aspirin for Secondary Stroke Prevention: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Indobufen Sodium |           |
| Cat. No.:            | B12301368        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **indobufen sodium** and aspirin for the secondary prevention of stroke, focusing on their performance, underlying mechanisms, and supporting clinical trial data.

## **Executive Summary**

Aspirin has long been the cornerstone of antiplatelet therapy for secondary stroke prevention. However, its use is associated with a risk of gastrointestinal bleeding and other side effects, prompting the investigation of alternatives. Indobufen, a reversible inhibitor of cyclooxygenase (COX), has emerged as a potential alternative to aspirin. This guide synthesizes the latest clinical trial data to compare the efficacy and safety of these two agents.

The primary evidence comes from the Indobufen versus Aspirin in Patients with Acute Ischaemic Stroke in China (INSURE) trial, a large-scale, randomized, double-blind, non-inferiority study. The trial found that for patients with moderate-to-severe ischemic stroke, indobufen was not non-inferior to aspirin in preventing recurrent stroke within 90 days.[1][2] However, for patients with minor ischemic stroke or high-risk transient ischemic attack (TIA), the CARMIA trial suggested that dual antiplatelet therapy with indobufen and clopidogrel may be non-inferior and potentially safer in terms of bleeding risk compared to aspirin and clopidogrel.[3] Meta-analyses suggest that while indobufen may have a better safety profile, particularly concerning bleeding events, its efficacy in preventing ischemic stroke might be slightly lower than aspirin.[4][5]





## **Mechanism of Action: A Tale of Two Inhibitions**

Both indobufen and aspirin exert their antiplatelet effects by inhibiting the cyclooxygenase (COX) enzyme, which is crucial for the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[6][7] The key distinction lies in the nature of this inhibition.

- Aspirin: Irreversibly acetylates the serine residue of the COX-1 enzyme in platelets. This
  inhibition lasts for the entire lifespan of the platelet (7-10 days).
- Indobufen: Reversibly inhibits the COX-1 enzyme. Its antiplatelet effect is potent but diminishes more rapidly after discontinuation of the drug.[8][9]

This difference in the mechanism has significant clinical implications, particularly regarding bleeding risk and the management of surgical procedures.



### Antiplatelet Mechanism of Aspirin and Indobufen



Click to download full resolution via product page

Figure 1: Comparative Antiplatelet Mechanisms.

## **Head-to-Head Clinical Trial Data**

The following tables summarize the key efficacy and safety outcomes from pivotal clinical trials comparing indobufen and aspirin for secondary stroke prevention.



**Efficacy Outcomes** Hazard Ratio (HR) / Study Indobufen **Aspirin Outcome** Relative p-value (Patient Group Group Risk (RR) Population) [95% CI] **INSURE** Recurrent (Moderate-to-HR 1.23 0.44 (non-Stroke (90 7.9% 6.4% severe [1.01-1.50]inferiority) days) ischemic stroke)[1][2] **INSURE Ischemic** (Moderate-to-HR 1.30 Stroke (90 7.4% 5.7% severe [1.05-1.60] days) ischemic stroke)[6] **CARMIA Endpoint** (Minor **Events** stroke/TIA, 0% 6.5% 0.029 with (Stroke/TIA, MI, Death) Clopidogrel) [3] Composite Vascular RR 1.13 Meta-80.0 Events (1 [0.99-1.29] analysis[4] year)

## **Safety Outcomes**

**Ischemic** 

Stroke (1

year)

RR 1.16

[0.99-1.37]

0.06

Meta-

analysis[4]



| Outcome                                        | Indobufen<br>Group | Aspirin<br>Group | Hazard<br>Ratio (HR) /<br>Relative<br>Risk (RR)<br>[95% CI] | p-value | Study<br>(Patient<br>Population)                         |
|------------------------------------------------|--------------------|------------------|-------------------------------------------------------------|---------|----------------------------------------------------------|
| Moderate or<br>Severe<br>Bleeding (90<br>days) | 0.7%               | 1.0%             | HR 0.63<br>[0.35-1.15]                                      | 0.13    | INSURE (Moderate-to-severe ischemic stroke)[1]           |
| Any Bleeding<br>Event                          | 1.1%               | 8.6%             | -                                                           | 0.035   | CARMIA (Minor stroke/TIA, with Clopidogrel) [3]          |
| Gastrointestin<br>al Bleeding                  | -                  | -                | -                                                           | -       | CARMIA (1.1% in Aspirin group, 0% in Indobufen group)[3] |
| Major<br>Bleeding (1<br>year)                  | -                  | -                | RR 0.73<br>[0.41-1.31]                                      | 0.297   | Meta-<br>analysis[4]                                     |
| Any Bleeding<br>(1 year)                       | -                  | -                | RR 0.65<br>[0.43-0.98]                                      | 0.03    | Meta-analysis<br>(Favors<br>Indobufen)[4]                |

## **Experimental Protocols**INSURE Trial: A Closer Look



The Indobufen versus Aspirin in Patients with Acute Ischaemic Stroke in China (INSURE) trial was a pivotal study providing robust, direct comparative data.

- Study Design: A randomized, double-blind, double-dummy, active control, non-inferiority trial conducted at 163 hospitals in China.[1][10]
- Participants: 5,438 patients with acute moderate-to-severe ischemic stroke (National Institutes of Health Stroke Scale [NIHSS] score of 4 to 18) were enrolled within 72 hours of symptom onset.[1][6]
- Intervention: Patients were randomly assigned in a 1:1 ratio to receive either:

Indobufen: 100 mg twice daily

Aspirin: 100 mg once daily

- Duration: Treatment was administered for 90 days.[2]
- Primary Efficacy Outcome: New stroke (ischemic or hemorrhagic) within 90 days.[1]
- Primary Safety Outcome: Moderate to severe bleeding events within 90 days.[1]





Click to download full resolution via product page

Figure 2: INSURE Trial Workflow.

## Indobufen as an Alternative for Aspirin-Intolerant Patients

Several studies and meta-analyses suggest that indobufen may be a suitable alternative for patients who are intolerant or hypersensitive to aspirin.[4][11] This is primarily attributed to its potentially better gastrointestinal safety profile.[12][13] However, the decision to use indobufen in such cases should be made on an individual patient basis, weighing the potential benefits against the efficacy data from clinical trials.

### **Conclusion and Future Directions**



For the secondary prevention of moderate-to-severe ischemic stroke, the current evidence from the INSURE trial does not support the non-inferiority of indobufen to aspirin.[1][2] Aspirin remains the standard of care in this patient population.

However, in the context of minor stroke or high-risk TIA, particularly in dual antiplatelet therapy, indobufen shows promise with a potentially better safety profile.[3] Furthermore, for patients with aspirin intolerance, indobufen presents a viable alternative, although more robust data are needed to solidify this recommendation.

#### Future research should focus on:

- Larger, well-designed randomized controlled trials directly comparing indobufen and aspirin in patients with minor stroke and TIA.
- Studies specifically designed to evaluate the efficacy and safety of indobufen in aspirinintolerant or -resistant patients.
- Long-term follow-up studies to assess the durability of the effects of indobufen.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Indobufen versus aspirin in patients with acute ischaemic stroke in China (INSURE): a randomised, double-blind, double-dummy, active control, non-inferiority trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clopidogrel with indobufen or aspirin in minor ischemic stroke or high-risk transient ischemic attack: a randomized controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indobufen versus aspirin in patients with indication for antiplatelet therapy: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]



- 6. jwatch.org [jwatch.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of aspirin and indobufen in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indobufen versus aspirin in acute ischaemic stroke (INSURE): rationale and design of a multicentre randomised trial PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Multicenter retrospective cohort study demonstrates superior safety profile of indobufen over aspirin for Post-CABG antiplatelet therapy PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Indobufen Sodium vs. Aspirin for Secondary Stroke Prevention: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12301368#indobufen-sodium-versus-aspirin-for-secondary-stroke-prevention]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com